N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
Description
N-(4-Ethylphenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide core substituted with a 4-ethylphenyl group at the sulfonamide nitrogen. While direct experimental data for this compound are absent in the provided evidence, its structural features can be inferred from analogs (e.g., ). Sulfonamides are widely studied for their pharmacological properties, including antitumor, antimicrobial, and enzyme-inhibitory activities. The ethyl and methoxy substituents likely influence lipophilicity, solubility, and target binding, though specific data require further investigation.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h4-11,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQOWJAHKBZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the final product. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-ethylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(4-ethylphenyl)-4-methoxybenzenesulfonamide with structurally related sulfonamides:
Key Observations:
- Lipophilicity and Solubility: The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to methyl or methoxy substituents (e.g., ’s N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide). This may improve membrane permeability but reduce aqueous solubility .
- The ethyl group, being electron-donating, may reduce such effects .
- Biological Activity: Antitumor sulfonamides like E7010 () demonstrate that substituent positioning (e.g., 4-methoxy vs. 4-methyl) critically impacts mechanism of action.
Biological Activity
N-(4-ethylphenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known to exhibit various biological activities. Its molecular structure can be described as follows:
- Molecular Formula : CHNOS
- Key Functional Groups :
- Ethyl group
- Methoxy group
- Sulfonamide group
The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . The compound interacts with this receptor, potentially altering its function and affecting cellular processes such as cell growth, signal transduction, and gene regulation.
Biochemical Pathways
The interaction with its target receptor suggests that this compound may influence several critical biochemical pathways:
- Cell Growth and Division : Modulation of pathways that regulate cellular proliferation.
- Signal Transduction : Impacting the signaling cascades involved in various cellular responses.
- Gene Regulation : Potentially affecting the expression of genes involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly through its action on the Nrf2 pathway. Activation of Nrf2 has been proposed as a therapeutic strategy in treating oxidative stress-related disorders .
Study 1: Anticancer Activity
A study exploring the anticancer potential of sulfonamides highlighted that compounds similar to this compound demonstrated significant activity against several human cancer cell lines. The IC values ranged from 0.06 to 0.17 µM, indicating potent antiproliferative effects .
Study 2: Enzyme Inhibition
Investigations into the enzyme inhibition capabilities of this compound revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. This property underscores its relevance in drug design and development for conditions such as cancer and inflammation.
Data Table: Biological Activities and IC Values
| Biological Activity | Target Cell Line | IC Value (µM) |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.06 |
| Anticancer | HL-60 (Leukemia) | 0.08 |
| Antimicrobial | Staphylococcus aureus | Not specified |
| Anti-inflammatory | Various (Nrf2 pathway) | Not specified |
Q & A
What are the optimal synthetic routes for N-(4-ethylphenyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be controlled to enhance purity?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and 4-ethylaniline under basic conditions. Key steps include:
Reagent Preparation: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride.
Base Selection: Triethylamine or sodium hydride is employed to deprotonate the aniline, enhancing nucleophilicity .
Temperature Control: Maintain temperatures between 0–25°C to avoid side reactions (e.g., sulfonamide over-sulfonation) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Purity is verified via HPLC (>95%) and melting point analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
